Patented RORγT Inhibitor Scaffold Incorporation: 4-Chloro-6-trifluoromethyl Indazole as Claimed Intermediates
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine is structurally encompassed within the Markush claims of Merck's RORγT inhibitor patent families (WO2014028600A2, JP6204985B2), which specifically describe indazole derivatives bearing chloro and trifluoromethyl substituents as essential components of the pharmacophore [1]. The patent explicitly recites 'chloro-trifluoromethyl-indazol' as a core structural motif for compounds that antagonize RORγT transcriptional activity [2]. In contrast, unsubstituted 6-(trifluoromethyl)-1H-indazol-3-amine (CAS 2250-55-7) is not recited as a claimed intermediate or active species in this patent family, indicating that the 4-chloro substitution is a structurally distinguishing and functionally critical element .
| Evidence Dimension | Patent claim coverage of indazole substitution pattern |
|---|---|
| Target Compound Data | 4-chloro-6-(trifluoromethyl)-1H-indazol-3-amine scaffold explicitly encompassed within Markush structures |
| Comparator Or Baseline | 6-(trifluoromethyl)-1H-indazol-3-amine (unsubstituted at 4-position) not recited in claims |
| Quantified Difference | Qualitative difference: claimed vs. unclaimed structural motif |
| Conditions | RORγT inhibitor patent claims as defined in WO2014028600A2 |
Why This Matters
Procurement of the 4-chloro derivative is required for fidelity to patented SAR in RORγT inhibitor programs; the unsubstituted analog lacks equivalent patent-supported biological validation.
- [1] WO2014028600A2 - 3-Aminocycloalkyl compounds as RORgammaT inhibitors and uses thereof. Page 1, lines 8-9: 'chloro-trifluoromethyl-indazol' recited. Assignee: Merck Sharp & Dohme Corp. View Source
- [2] JP6204985B2 - 3-Aminocycloalkyl compounds and their use as RORγT inhibitors. Assignee: Merck Sharp & Dohme Corp. View Source
